
methyl 2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a triazole ring substituted with two phenyl groups and an acetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with acyl chlorides to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Methyl 2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold for the development of new chemical entities.
Biology: Triazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties. They are being investigated for their potential use in drug development.
Medicine: The compound’s biological activities make it a candidate for the development of new therapeutic agents. It has been studied for its potential to inhibit specific enzymes and pathways involved in disease processes.
Industry: In the materials science field, triazole derivatives are used in the development of advanced materials with unique properties, such as corrosion inhibitors and polymer additives.
作用機序
The mechanism of action of methyl 2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, leading to the inhibition of their activity. The compound may also interact with enzymes involved in metabolic pathways, thereby modulating their function. The exact molecular targets and pathways depend on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound has a similar triazole ring structure but differs in the substitution pattern.
1-(1,3-Diphenylpropan-2-yl)-1H-1,2,4-triazole: Another triazole derivative with a different substitution pattern.
1,4-Diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione: This compound has a longer carbon chain and different functional groups.
Uniqueness
Methyl 2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C17H15N3O2 |
|---|---|
分子量 |
293.32 g/mol |
IUPAC名 |
methyl 2-(3,5-diphenyl-1,2,4-triazol-1-yl)acetate |
InChI |
InChI=1S/C17H15N3O2/c1-22-15(21)12-20-17(14-10-6-3-7-11-14)18-16(19-20)13-8-4-2-5-9-13/h2-11H,12H2,1H3 |
InChIキー |
SJOXDFASIUDCGE-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CN1C(=NC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


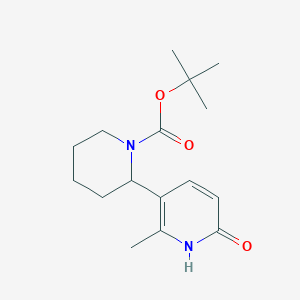
![5-Bromo-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11809985.png)


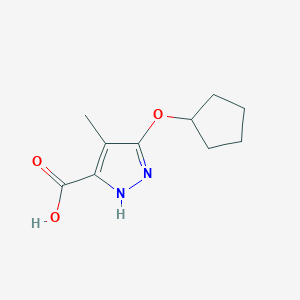

![7-(Cyclopropanecarbonyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one](/img/structure/B11810007.png)

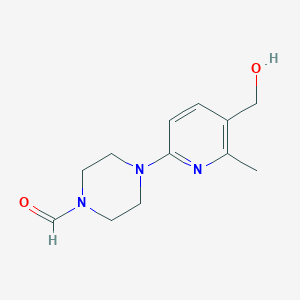
![6-(3-(Hydroxymethyl)phenyl)benzo[d]thiazol-2(3H)-one](/img/structure/B11810029.png)
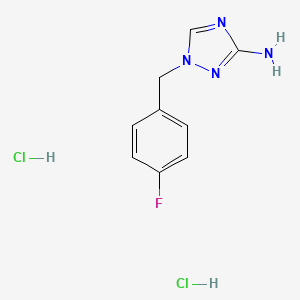
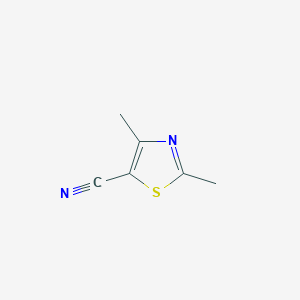
![4-Propoxybenzo[b]thiophene-6-carboxylic acid](/img/structure/B11810038.png)
![2-amino-1-[(2S)-2-[(dimethylamino)methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B11810039.png)
